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TAS0728 is an orally active, covalent-binding, and highly selective inhibitor of HER2 (Human Epidermal
Growth Factor Receptor 2). Its core mechanism involves the irreversible binding to a specific cysteine
residue (C805) within the HER2 kinase domain [1] [2]. This covalent binding results in sustained target

inhibition, which is not outcompeted by high intracellular ATP concentrations [1].

A key differentiator of TAS0728 from other irreversible HER?2 inhibitors is its high specificity for HER2
over wild-type EGFR, a profile designed to mitigate the dose-limiting skin and gastrointestinal toxicities
often associated with pan-ErbB inhibitors [3]. The table below summarizes its primary biochemical targets

and inhibitory concentrations (IC50) from cell-free assays [2].

Target IC50 (nM)
BMX 4.9 nM
HER4 8.5 nM
HER2 13 nM
SLK 25 nM
BLK 31 nM
JAK3 33 nM
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Target IC50 (nM)
Human HER2 36 nM
EGFR 65 nM
LOK 86 nM

This target profile underpins its potent cellular and in vivo activity.

Efficacy in Preclinical Models

TAS0728 demonstrated robust antitumor activity across various HER2-driven preclinical models. The

following table summarizes key in vivo efficacy findings [1].

Cancer Model Type Reported Efficacy

HER2-amplified breast cancer xenograft Robust and sustained inhibition of pHER2,
pHERS3, and downstream effectors; induction of
apoptosis.

Mouse xenograft with HER2 signal-dependent Tumor regression.

tumors

Peritoneal dissemination mouse model with HER2- Survival benefit without evident toxicity.

driven cancer cells

Xenograft models of tumors with acquired resistance  Significant anti-tumor effects.
to Trastuzumab/Pertuzumab or T-DM1

The pharmacodynamic effects were also profound. In cellular assays using HER2-amplified breast cancer
cells (e.g., SK-BR-3), TAS0728 potently inhibited the phosphorylation of HER2, HER3, and key
downstream effectors like AKT and ERK, ultimately inducing apoptosis [1] [2].
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Detailed Experimental Protocols

To help you contextualize the data, here are the methodologies for key experiments cited in the preclinical

studies.

Kinase Assay (Biochemical IC50 Determination) [2]

e Purpose: To determine the half-maximal inhibitory concentration (IC50) of TAS0728 against HER2
and other kinases.
¢ Methodology:
o Kinase Profiling: Conducted by specialized contractors (Carna Biosciences, Reaction Biology
Corporation).
o Measurement: The inhibitory activity was measured based on the in vitro peptide substrate
phosphorylation activity of HER2.
o Assay Conditions: For broad kinome-wide profiling, assays were conducted in duplicate at
concentrations of 0.1, 1, and 10 pmol/L of TAS0728, in the presence of 10 umol/L ATP.
o Analysis: The IC50 value was calculated from three independent experiments.

Cell Research (Cellular Pharmacodynamics) [2]

e Purpose: To evaluate the effect of TAS0728 on downstream signaling (phosphorylation) and cell
viability.
¢ Cell Lines: Used a panel of HER2-amplified cancer cells (e.g., SK-BR-3, AU565, BT-474, NCI-N87)
and MCF10A cells engineered to express wild-type or mutated HER2 genes.
e Procedure:
o Cells were seeded in multi-well plates (6-well or 12-well) and cultured overnight.
o TAS0728 was added to the culture medium at specified concentrations (e.g., 10-1000 nM) and
for various incubation times.
o For time-course studies, cells were harvested after 3 or 48 hours of exposure.
o Western Blot Analysis: Harvested cells were lysed and analyzed via Western blot to detect
changes in the phosphorylation levels of HER2, HER3, AKT, and ERK.

Animal Research (In Vivo Efficacy) [2]

e Purpose: To assess the antitumor efficacy and pharmacokinetics of TAS0728 in vivo.
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e Animal Models: 6-week-old male nude mice (BALB/cAJcl-nu/nu) implanted with HERZ2 signal-
dependent human tumor xenografts.
e Dosing:
o Compound Administration: TAS0728 was administered via oral gavage.
o Dosages: Tested at various doses, including 7.5, 15, 30, and 60 mg/kg.
e Endpoint Analysis: Tumor volume was monitored to assess regression. For pharmacodynamic
analysis, tumor tissues were harvested to examine the inhibition of target phosphorylation and
induction of apoptosis.

Clinical Translation and Current Status

The promising preclinical data led to a first-in-human Phase I clinical trial (NCT03410927) in patients with
advanced solid tumors harboring HER2 or HER3 abnormalities [3]. However, the clinical outcome

highlighted a challenge not fully predicted by preclinical models.

The study was terminated during the dose-escalation phase due to unacceptable toxicity. Dose-limiting
toxicities (DLTs) were primarily Grade 3 diarrhea at doses of 150 mg and 200 mg BID. Furthermore, one
patient receiving 150 mg BID experienced a fatal cardiac arrest, for which a relationship to TAS0728 could
not be excluded [3]. While partial responses were observed in 2 of 14 evaluable patients, the overall risk-
benefit ratio was deemed unfavorable [3]. According to more recent data, TAS0728 has since moved into

Phase II development for specific tumor types like biliary tract cancer [4].

Mechanism of Action Pathway

The diagram below illustrates the logical flow of TAS0728's mechanism of action and its downstream

consequences on cancer cell signaling and survival, as established in the preclinical studies.
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This overview should provide a solid foundation for your research needs. The preclinical data strongly
supports TAS0728 as a potent and selective HER2 inhibitor, while the clinical trial results serve as a critical

reminder of the complex transition from promising preclinical models to viable human therapies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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